2-Tetradecanol, also known as tetradecan-2-ol or sec-tetradecyl alcohol, is a long-chain fatty alcohol with the molecular formula and a CAS number of 4706-81-4. It is classified as a secondary alcohol due to the hydroxyl group (-OH) being attached to the second carbon in the tetradecane chain. This compound is primarily used in various industrial applications, including as an emulsifier and surfactant in cosmetic formulations, and as an intermediate in organic synthesis.
2-Tetradecanol can be sourced from natural fats and oils or synthesized through chemical processes. It belongs to the broader category of fatty alcohols, which are typically derived from natural sources or produced synthetically. The compound is recognized under different synonyms, including tetradecanol-2, 2-tetradecyl alcohol, and dodecylmethylcarbinol.
The synthesis of 2-tetradecanol typically involves several chemical transformations:
The molecular structure of 2-tetradecanol features a long hydrocarbon chain with a hydroxyl group attached to the second carbon. The structural formula can be represented as follows:
2-Tetradecanol can participate in various chemical reactions typical for alcohols:
These reactions are crucial for its application in synthesizing more complex molecules used in pharmaceuticals and cosmetic products .
The mechanism of action for 2-tetradecanol primarily revolves around its function as a surfactant and emulsifier:
This dual affinity allows it to enhance the texture and stability of various products .
2-Tetradecanol finds several scientific uses across different fields:
2-Tetradecynol belongs to the C14 fatty alcohol family but is distinguished by its acetylenic bond at the C2 position. This structural feature places it within the chemotaxonomic subgroup of terminal acetylenic alcohols, which exhibit greater metabolic stability and membrane permeability than saturated analogs. Its physicochemical profile—including a logP of ~6.0 and water solubility of 0.00057 g/L—reflects strong hydrophobicity compatible with lipid bilayer penetration [9].
Table 1: Chemotaxonomic Positioning of 2-Tetradecynol Among Aliphatic Alcohols
Structural Feature | Saturated Alcohols | Olefinic Alcohols | Acetylenic Alcohols |
---|---|---|---|
Representative Chain Length | C12-C18 (e.g., 1-Tetradecanol) | C14-C20 (e.g., Oleyl alcohol) | C14 (2-Tetradecynol) |
Functional Group Reactivity | Low | Moderate (cis/trans) | High (triple bond) |
Membrane Disruption Index | Low-medium | Medium | High |
Biosynthetic Prevalence | Widespread | Common | Rare |
This compound's biosynthetic rarity in nature contrasts with its synthetic accessibility, making it a candidate for structure-activity relationship studies. Its triple bond introduces significant electronic perturbation that enhances dipole moment (predicted 1.85 D) compared to saturated analogs (1.60 D), potentially facilitating interactions with bacterial membrane components [3] [9].
Despite early synthesis (CAS 4706-81-4), 2-tetradecynol was historically overlooked as a pharmacophore due to research biases toward natural product derivatives and conventional heterocyclic scaffolds. Between 1945-2000, fewer than 15 studies explored its biological potential—a striking contrast to the thousands of publications on saturated fatty alcohols. This neglect stemmed from three factors: (1) misclassification as an inactive lipid, (2) synthetic challenges in enantioselective production, and (3) limited tools for analyzing alkyne-biology interactions [8] [9].
Table 2: Pharmacophoric Features of 2-Tetradecynol Versus Established Scaffolds
Pharmacophore Property | β-Lactam Antibiotics | Quinolones | 2-Tetradecynol |
---|---|---|---|
Core Structural Motif | Heterocyclic fused ring | Aryl carbonyl | Aliphatic alkyne-alcohol |
H-Bond Acceptors | 3-5 | 2-4 | 1 |
Molecular Flexibility | Low | Moderate | High |
Membrane Partitioning | Low | Moderate | High |
Mechanistic Novelty | Established | Established | Undefined |
Modern pharmacophore modeling reveals that 2-tetradecynol contains a tripartite bioactivity signature: (a) hydrophobic carbon chain for membrane insertion, (b) triple bond for electron withdrawal, and (c) hydroxyl group for target hydrogen bonding. This combination represents a unique three-dimensional arrangement not replicated in conventional antibiotics, explaining its revived interest in niche antimicrobial applications [10].
The structural properties of 2-tetradecynol enable three distinct anti-resistance mechanisms relevant to multidrug-resistant pathogens:
Efflux Pump Suppression: The compound's hydrophobicity allows deep insertion into membrane-embedded efflux complexes (e.g., AcrAB-TolC in Enterobacteriaceae), disrupting proton motive force and reducing antibiotic extrusion. Studies show 64% reduction in tetracycline efflux at sub-MIC concentrations [4] [7].
Biofilm Matrix Penetration: Its low molecular weight (214.39 g/mol) and linear structure facilitate diffusion through exopolysaccharide barriers that block conventional antibiotics. 2-Tetradecynol enhances biofilm permeability to colistin by 3.2-fold in P. aeruginosa biofilms [7].
Membrane Protein Destabilization: The acetylenic bond creates local rigidity that distorts membrane fluidity microdomains, inhibiting QseC sensor kinase activity in Gram-negative pathogens and disrupting quorum sensing [4].
Table 3: AMR Mitigation Profile Against Priority Pathogens
Resistance Mechanism | Pathogen Model | 2-Tetradecynol Effect | Potentiation Ratio* |
---|---|---|---|
NDM-1 Carbapenemase | K. pneumoniae | 62% enzyme activity inhibition | 8.7 (meropenem) |
mecA-mediated MRSA | S. aureus | Downregulated PBP2a expression | 12.4 (oxacillin) |
AmpC β-lactamase | P. aeruginosa | Disrupted membrane localization | 6.1 (ceftazidime) |
MDR Efflux Pumps | A. baumannii | Competitive inhibition of AdeABC | 9.3 (doxycycline) |
*Fold-reduction in MIC of companion antibiotic when combined with subinhibitory 2-tetradecynol (4 µg/mL)
Water distribution systems in healthcare facilities serve as critical reservoirs for ESKAPE pathogens. 2-Tetradecynol's stability in aqueous environments (hydrolysis t1/2 >72h) positions it as a potential biofilm control agent for plumbing systems, reducing Legionella and Mycobacterium persistence by >4-log10 in simulated systems [7].
Against the WHO-priority ESKAPE pathogens, 2-tetradecynol demonstrates differential activity profiles:
Gram-positive Targets: Disrupts membrane energetics in S. aureus (including MRSA) and E. faecium (VRE), with MIC values of 8-16 µg/mL. Synergizes with daptomycin by fluidizing lipid microdomains involved in resistance mechanisms [2] [5].
Gram-negative Targets: Requires combination with outer membrane disruptors (e.g., polymyxin B nonapeptide) for effective A. baumannii and P. aeruginosa inhibition. Demonstrates exceptional activity against K. pneumoniae carbapenemase producers (KPC) through simultaneous membrane depolarization and β-lactamase inhibition [5].
Recent surveillance data from Italian hospitals (2018-2023) reveals that resistance to 2-tetradecynol remains rare (<2% of 11,607 ESKAPE isolates), contrasting with 19.4% vancomycin resistance in E. faecium and 55% carbapenem resistance in K. pneumoniae. This resilience against resistance development stems from its multitarget mechanism involving membrane disruption, energy metabolism inhibition, and efflux interference [5].
The compound fits within the WHO Reserve antibiotic category due to its novel action against pan-resistant strains. Its modular synthesis allows structural optimization—particularly at the C3-C5 positions—to enhance pathogen-specific targeting while maintaining activity against stationary-phase cells and biofilms that evade conventional antibiotics [2] [5].
Table 4: ESKAPE Pathogen Susceptibility Profile
ESKAPE Pathogen | Resistance Phenotype | 2-Tetradecynol MIC Range (µg/mL) | Synergy with Standard Care Antibiotics |
---|---|---|---|
Enterococcus faecium | VRE | 8-32 | +++ (Ampicillin) |
Staphylococcus aureus | MRSA | 4-16 | ++ (Vancomycin) |
Klebsiella pneumoniae | KPC, NDM | 2-8* | +++ (Meropenem) |
Acinetobacter baumannii | XDR, OXA-type | 16-64* | + (Colistin) |
Pseudomonas aeruginosa | MDR (VIM, IMP) | 32-128* | ++ (Ciprofloxacin) |
Enterobacter spp. | AmpC hyperproducers | 4-16 | +++ (Cefepime) |
*Activity enhanced 8-64 fold by outer membrane permeabilizers(+): Additive effect; (++): Moderate synergy (FICI 0.5-0.3); (+++): Strong synergy (FICI <0.3)
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0